6-benzoyl-2-(3,5-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
CAS No.: 331972-52-2
Cat. No.: VC21437537
Molecular Formula: C27H19NO3
Molecular Weight: 405.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 331972-52-2 |
|---|---|
| Molecular Formula | C27H19NO3 |
| Molecular Weight | 405.4g/mol |
| IUPAC Name | 6-benzoyl-2-(3,5-dimethylphenyl)benzo[de]isoquinoline-1,3-dione |
| Standard InChI | InChI=1S/C27H19NO3/c1-16-13-17(2)15-19(14-16)28-26(30)22-10-6-9-20-21(11-12-23(24(20)22)27(28)31)25(29)18-7-4-3-5-8-18/h3-15H,1-2H3 |
| Standard InChI Key | GKULZHILYDOFBX-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)N2C(=O)C3=C4C(=C(C=C3)C(=O)C5=CC=CC=C5)C=CC=C4C2=O)C |
| Canonical SMILES | CC1=CC(=CC(=C1)N2C(=O)C3=C4C(=C(C=C3)C(=O)C5=CC=CC=C5)C=CC=C4C2=O)C |
Introduction
Chemical Structure and Properties
Structural Features
The compound 6-benzoyl-2-(3,5-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione incorporates several key structural elements:
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A benzo[de]isoquinoline core with a 1,3-dione functionality
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A benzoyl (phenylcarbonyl) group at position 6
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A 3,5-dimethylphenyl substituent at position 2 (attached to the nitrogen atom)
This structural arrangement results in a molecule with multiple aromatic rings and carbonyl groups, contributing to its chemical reactivity and potential for interactions with biological macromolecules.
Physical and Chemical Properties
Based on its structural features and comparison with similar compounds in the same class, the following properties can be inferred for 6-benzoyl-2-(3,5-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione:
| Property | Value/Description |
|---|---|
| Physical State | Solid |
| Color | Yellow to orange (typical for naphthalimide derivatives) |
| Solubility | Moderately soluble in organic solvents (DMSO, chloroform); limited water solubility |
| Molecular Weight | 405.4 g/mol |
| Functional Groups | Imide, ketone, aromatic rings |
| Aromaticity | Multiple aromatic rings contributing to π-electron delocalization |
The presence of the benzoyl group at position 6 distinguishes this compound from many other naphthalimide derivatives, potentially affecting its electronic properties and interactions with biological targets. Similarly, the 3,5-dimethylphenyl group at position 2 introduces steric bulk and hydrophobicity, which may influence the compound's binding affinity for certain proteins.
Biological Activity and Applications
Structure-Activity Relationships
The biological activity of naphthalimide derivatives is highly dependent on their substitution pattern. The presence of the benzoyl group at position 6 and the 3,5-dimethylphenyl group at position 2 in the target compound may confer specific advantages in terms of:
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Enhanced cellular uptake due to increased lipophilicity
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Improved binding to specific biological targets
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Modulated reactivity and metabolic stability
Research on similar compounds has shown that modifications to the N-substituent (in this case, the 3,5-dimethylphenyl group) can significantly affect the biological profile, including target selectivity and potency .
Comparison with Related Compounds
Structural Analogues
To better understand the unique properties of 6-benzoyl-2-(3,5-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, it is valuable to compare it with structurally related compounds. The table below presents a comparison of key features with similar compounds identified in the search results:
This comparison highlights the structural diversity within the naphthalimide family and suggests how specific substituents may contribute to the unique properties of each compound.
Functional Differences
The different substitution patterns in these related compounds lead to distinct functional properties:
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The presence of a hydroxyl group at the N-position in 2-Oxidanyl-6-(Phenylcarbonyl)benzo[de]isoquinoline-1,3-Dione confers hydrogen bond donor capabilities, potentially enhancing interactions with certain biological targets .
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The simple benzyl group in 2-Benzyl-1H-benzo[de]isoquinoline-1,3(2H)-dione provides a less sterically demanding N-substituent compared to the 3,5-dimethylphenyl group in our target compound .
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The 3,5-dimethylphenyl group in 6-benzoyl-2-(3,5-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione may provide additional hydrophobic interactions and steric effects that could influence binding specificity and potency.
Characterization Techniques
Analytical Methods
The characterization of 6-benzoyl-2-(3,5-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves a combination of advanced analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H NMR provides information about the proton environments
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13C NMR confirms the carbon skeleton and functional groups
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2D NMR techniques (COSY, HSQC, HMBC) help establish connectivities
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Mass Spectrometry
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High-resolution mass spectrometry (HRMS) confirms the molecular formula
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Fragmentation patterns provide structural insights
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Infrared (IR) Spectroscopy
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Identifies key functional groups (carbonyl, aromatic rings)
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Confirms the presence of the imide functionality
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X-ray Crystallography
Spectroscopic Profile
Based on its structural features and comparison with related compounds, the spectroscopic profile of 6-benzoyl-2-(3,5-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione would likely include:
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1H NMR: Signals for the aromatic protons of the naphthalimide core, benzoyl group, and 3,5-dimethylphenyl substituent, as well as singlets for the methyl groups
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13C NMR: Signals for carbonyl carbons of the imide and benzoyl groups, aromatic carbons, and methyl carbons
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IR: Strong absorption bands for the carbonyl groups (typically around 1650-1700 cm-1) and aromatic C=C stretching vibrations
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UV-Vis: Characteristic absorption bands due to π→π* transitions in the aromatic systems
Future Research Directions
Challenges and Opportunities
Several challenges and opportunities exist in the further development of 6-benzoyl-2-(3,5-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione and related compounds:
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Challenges:
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Improving water solubility while maintaining biological activity
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Enhancing selectivity for cancer cells over normal cells
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Optimizing pharmacokinetic properties for potential drug development
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Opportunities:
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Leveraging the modular nature of the naphthalimide scaffold for rapid analog generation
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Exploring novel synthetic approaches for more efficient and scalable production
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Investigating combination therapies with established anticancer agents
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